molecular formula C16H20BN3O4S B13407196 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B13407196
M. Wt: 361.2 g/mol
InChI Key: DLDLVDDXHLVCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-functionalized pyrimidine derivative bearing a benzenesulfonamide group. Its structure features:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the pyrimidine C5 position, enabling Suzuki-Miyaura cross-coupling reactions .
  • Benzenesulfonamide moiety: A sulfonamide (-SO₂NH₂) linked to a benzene ring at the pyrimidine C2 position, which may confer biological activity or influence solubility.

Molecular formula: C₁₇H₂₁BN₃O₄S (estimated from analogous structures in ). Applications: Potential use in medicinal chemistry (e.g., kinase inhibition ) and as a synthetic intermediate for biaryl coupling .

Properties

Molecular Formula

C16H20BN3O4S

Molecular Weight

361.2 g/mol

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H20BN3O4S/c1-15(2)16(3,4)24-17(23-15)12-10-18-14(19-11-12)20-25(21,22)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19,20)

InChI Key

DLDLVDDXHLVCFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 5-bromo-2-pyrimidinylboronic acid with benzenesulfonamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boron-containing dioxaborolane group enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in drug discovery.

Reaction Conditions and Outcomes

SubstrateCatalyst SystemBaseSolventTemperatureYield (%)Application Example
Aryl bromides/chloridesPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃/Na₂CO₃Dioxane80–100°C60–85Kinase inhibitor intermediates
Heteroaryl iodidesPd(OAc)₂/XPhosCsFTHF60°C70–90Antibacterial agents

Key features:

  • Boron reactivity : The dioxaborolane group undergoes transmetallation with palladium, forming intermediates for C–C bond formation .

  • Steric effects : The tetramethyl groups on boron enhance stability but may reduce reaction rates with bulky substrates.

Nucleophilic Substitution at Pyrimidine/Sulfonamide Sites

The electron-deficient pyrimidine ring and sulfonamide nitrogen participate in SNAr reactions and functional group interconversions .

Example Transformations

  • Amination :

    Compound+R-NH2CuI, L-prolineN-substituted derivatives\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{CuI, L-proline}} \text{N-substituted derivatives}

    Yields: 50–75% (dependent on amine nucleophilicity) .

  • Halogenation :
    Bromination at pyrimidine C-4 position using NBS (N-bromosuccinimide) under radical conditions.

Boron-Ligand Exchange Reactions

The dioxaborolane moiety undergoes ligand exchange with diols or fluorophores, enabling applications in:

  • Protease inhibition : Reversible binding to serine hydrolases via boronate ester formation.

  • Fluorescent labeling : Exchange with aryl diols for bioimaging probes.

Stability and Side Reactions

  • Hydrolysis : Moisture sensitivity leads to gradual decomposition to boronic acid:

    \text{Dioxaborolane} + \text{H}_2\text{O} \rightarrow \text{Boronic acid} + 2,3-dimethyl-2,3-butanediol}
  • Oxidation : Air-sensitive; forms boron-oxygen adducts under oxidative conditions.

Comparative Reactivity with Analogues

FeatureN-(5-Dioxaborolanylpyrimidinyl)benzenesulfonamide4-Methyl Analogue
Suzuki coupling rateModerate (steric hindrance)Faster (methyl aids electronic activation)
Hydrolysis stability48 hrs (50% RH)72 hrs (50% RH)
Biological target rangeKinases, proteasesKinases, bacterial DHFR

Mechanistic Insights

  • Cross-coupling pathway :

    • Oxidative addition of aryl halide to Pd(0).

    • Transmetallation with boron compound.

    • Reductive elimination to form C–C bond .

  • Role of sulfonamide : Enhances solubility in polar aprotic solvents, facilitating catalyst-substrate interactions .

This compound’s dual functionality as a boron reagent and sulfonamide makes it valuable for synthesizing complex therapeutics and functional materials. Experimental protocols require strict moisture control and catalyst optimization to maximize efficiency .

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery. The sulfonamide group can interact with various biological targets, contributing to its therapeutic potential .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9a) :

    • Structural difference : Pyridine ring replaces pyrimidine.
    • Properties : Higher lipophilicity due to reduced nitrogen content; reported 81.2% yield in synthesis.
    • Reactivity : Pyridine-based boronate esters exhibit comparable cross-coupling efficiency to pyrimidines .
  • 4-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9b) : Modification: Fluorine substitution on the sulfonamide benzene ring.

Sulfonamide Substituent Variations

  • N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide :

    • Structural difference : Methanesulfonamide replaces benzenesulfonamide.
    • Properties : Lower molecular weight (299.16 g/mol vs. ~355.24 g/mol for the target compound), increased solubility in polar solvents.
    • Applications : Used in kinase inhibitor development due to smaller steric profile .
  • N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetamide : Structural difference: Acetamide replaces sulfonamide.

Heterocycle-Boronate Combinations

  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine :

    • Structural difference : Morpholine replaces benzenesulfonamide.
    • Properties : Improved water solubility (due to morpholine’s polarity) and molecular weight 291.16 g/mol.
    • Applications : Intermediate for anticancer agents targeting PI3K/mTOR pathways .
  • 2,4-Difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide : Structural difference: Quinoline moiety introduced via cross-coupling. Synthesis yield: 28%, lower than pyrimidine derivatives due to steric complexity.

Key Comparative Data

Compound Core Heterocycle Substituent Molecular Weight (g/mol) Yield (%) Key Applications
Target Compound Pyrimidine Benzenesulfonamide ~355.24 N/A Medicinal chemistry, cross-coupling
9a Pyridine Benzenesulfonamide 391.15 81.2 Antitrypanosomal agents
N-(Pyrimidin-2-yl)methanesulfonamide Pyrimidine Methanesulfonamide 299.16 72† Kinase inhibition
4-(Pyrimidin-2-yl)morpholine Pyrimidine Morpholine 291.16 N/A Anticancer drug intermediates
2,4-Difluoro-N-(quinolin-6-yl)benzenesulfonamide Pyridine Quinoline, difluoroarene 428.37 28 PI3K/mTOR inhibition

†Yield from analogous synthesis in .

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzenesulfonamide group and a boron-containing moiety. Its molecular formula is C13H17BN2O2SC_{13}H_{17}BN_2O_2S, and it has a molecular weight of approximately 275.36 g/mol.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The boron atom in the dioxaborolane structure may facilitate interactions with biomolecules through coordination chemistry.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that derivatives of benzenesulfonamide exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.
    • A notable study reported that a related compound inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM and showed selectivity against non-cancerous cells .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Inhibition of MMP-2 and MMP-9 was observed, suggesting potential utility in preventing tumor invasion .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates favorable absorption characteristics with an oral bioavailability of 31.8% after administration at a dose of 10 mg/kg . The clearance rate was noted to be 82.7 mL/h/kg.
  • Toxicity Studies :
    • Acute toxicity studies conducted on Kunming mice revealed no significant adverse effects at doses up to 2000 mg/kg . This suggests a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231 cells
Enzyme InhibitionSignificant inhibition of MMP-2 and MMP-9
Oral Bioavailability31.8% after 10 mg/kg dose
Acute ToxicityNo adverse effects at 2000 mg/kg

Case Studies

Several case studies have examined the efficacy of compounds related to this compound:

  • Case Study on Anticancer Efficacy :
    • A study involving the treatment of TNBC (triple-negative breast cancer) models demonstrated that treatment with similar compounds significantly reduced lung metastasis compared to control groups .
  • Safety Profile Evaluation :
    • In a subacute toxicity study on healthy mice administered high doses (40 mg/kg), no significant toxic effects were observed over three days . This highlights the compound's potential as a safe therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via a multi-step approach. First, the pyrimidine core is functionalized with a boronate ester using Suzuki-Miyaura cross-coupling (palladium-catalyzed reaction of aryl halides with boronic acids/esters) . Subsequent sulfonylation introduces the benzenesulfonamide group via nucleophilic substitution. Intermediates are characterized using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). For boronate-containing intermediates, 11B^{11}B NMR is critical to confirm boron coordination .

Q. How is crystallographic data for this compound analyzed, and what software is recommended for structure refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals, often grown via slow evaporation. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, particularly for small molecules. Key parameters include R-factor (<5%), data-to-parameter ratios (>10:1), and validation using tools like PLATON .

Q. What spectroscopic techniques are essential for verifying the compound’s purity and functional groups?

  • Methodology :

  • NMR : 1H^1H/13C^{13}C NMR confirms the aromatic pyrimidine and sulfonamide moieties. The dioxaborolane group is identified via 11B^{11}B NMR (~30 ppm for sp2^2-hybridized boron).
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight and isotopic patterns.
  • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm1^{-1}) and B-O bonds (dioxaborolane at ~1400 cm1^{-1}) are critical .

Advanced Research Questions

Q. How can meta-selective C–H borylation be optimized for introducing the dioxaborolane group into pyrimidine derivatives?

  • Methodology : Transition-metal catalysts (e.g., Ir or Rh with anionic ligands) enable regioselective borylation. Key factors include ligand choice (e.g., dtbpy for steric control), solvent (non-polar media for enhanced selectivity), and reaction temperature (80–100°C). Computational studies (DFT) predict activation barriers for competing pathways, guiding optimization . Contradictions in regioselectivity may arise from solvent polarity or competing π-π interactions, requiring iterative refinement .

Q. What challenges arise in resolving crystallographic disorder in the dioxaborolane moiety, and how are they addressed?

  • Methodology : The flexible dioxaborolane ring may exhibit rotational disorder. Strategies include:

  • Collecting low-temperature data (100 K) to reduce thermal motion.
  • Using restraints (e.g., SIMU/DELU in SHELXL) to model disordered atoms.
  • Validating with Hirshfeld surface analysis to ensure plausible bond lengths/angles .

Q. How do electronic properties (e.g., absolute electronegativity and hardness) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculates parameters like electronegativity (χ = (I + A)/2) and hardness (η = (I − A)/2), where I = ionization potential and A = electron affinity. These parameters predict nucleophilic/electrophilic behavior. For example, lower η values indicate softer electrophiles, enhancing reactivity in Suzuki-Miyaura couplings. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies mitigate competing side reactions during sulfonamide functionalization of boronate-containing pyrimidines?

  • Methodology :

  • Protecting Groups : Temporarily mask the boronate ester (e.g., as a pinacol ester) to prevent nucleophilic attack during sulfonylation.
  • Reagent Selection : Use mild sulfonylating agents (e.g., benzenesulfonyl chloride with DMAP catalysis) to avoid B–O bond cleavage.
  • Kinetic Monitoring : In situ IR or 19F^{19}F NMR tracks reaction progress, enabling early termination to minimize byproducts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental outcomes in boronated pyrimidine reactivity?

  • Methodology :

  • Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots.
  • Solvent Effects : Include implicit solvation models (e.g., SMD) in calculations to account for dielectric environments.
  • Error Sources : Identify limitations in basis sets (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) or neglect of dispersion forces .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
11B^{11}B NMRδ ~30 ppm (dioxaborolane B)
1H^1H NMRδ 8.6–8.8 ppm (pyrimidine H), δ 7.5–7.7 ppm (sulfonamide aromatic H)
IR1350 cm1^{-1} (S=O), 1400 cm1^{-1} (B-O)

Table 2 : Crystallographic Refinement Parameters

ParameterValueReference
R-factor<0.05
Data/Parameter>10:1
Temperature100 K

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.